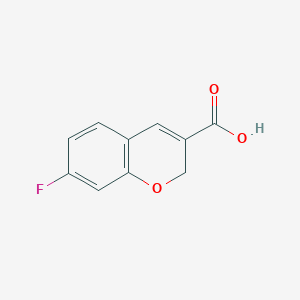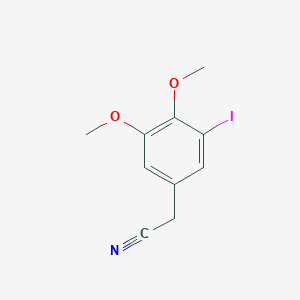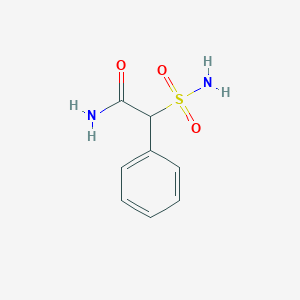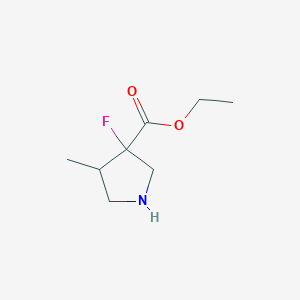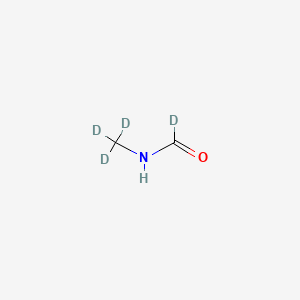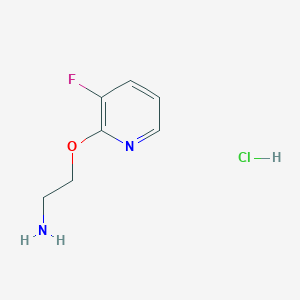![molecular formula C11H23N3O3 B12315202 Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)
Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate: is a chemical compound with the molecular formula C11H23N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its hydrazinecarbonyl group and tert-butyl carbamate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, hydrazine, and various solvents such as methanol or ethanol. The reaction is often conducted at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form. The production methods are designed to ensure high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazinecarbonyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic reactions and is valuable in the development of new chemical compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the mechanisms of enzyme catalysis and protein-ligand interactions .
Medicine: It is explored for its therapeutic properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
- tert-Butyl N-[(1S,2S)-1-(hydrazinecarbonyl)-2-methylbutyl]carbamate
Comparison: tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate is unique due to its specific hydrazinecarbonyl and tert-butyl carbamate groups. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in the molecular structure. These differences can influence its applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMXPFPSGGLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)

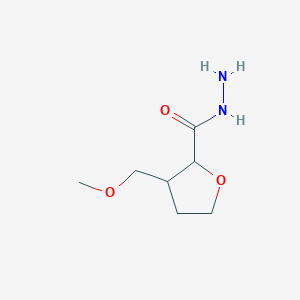
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide](/img/structure/B12315131.png)
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)

